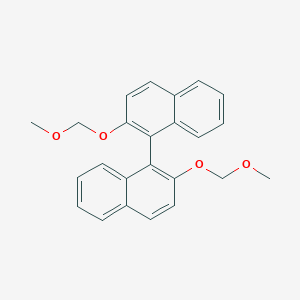

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

Description

The exact mass of the compound 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQRNNJNMLGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173831-50-0, 142128-92-5, 74292-20-9 | |

| Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74292-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene from BINOL: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene, a key intermediate in the development of chiral ligands and catalysts. This document details the prevalent synthetic methodologies for the protection of 1,1'-bi-2-naphthol (BINOL) using chloromethyl methyl ether (MOM-Cl), offering in-depth experimental protocols and a summary of critical data for laboratory application.

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone in asymmetric synthesis, serving as a precursor to a vast array of chiral ligands and catalysts. The hydroxyl groups of BINOL often require protection to prevent undesired side reactions during subsequent molecular elaborations. The methoxymethyl (MOM) ether is a commonly employed protecting group for alcohols due to its straightforward installation, stability across a range of reaction conditions, and facile cleavage under acidic conditions. This guide focuses on the efficient synthesis of this compound from BINOL, a critical step for many applications in asymmetric catalysis and materials science.[1][2][3]

Chemical Data Summary

A thorough understanding of the properties of the starting material and the desired product is crucial for successful synthesis and purification. The following table summarizes key data for (R)-BINOL and its MOM-protected derivative.

| Compound Name | (R)-1,1'-Bi-2-naphthol | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene |

| Abbreviation | (R)-BINOL | (R)-MOM-BINOL |

| CAS Number | 18531-94-7 | 173831-50-0 |

| Molecular Formula | C₂₀H₁₄O₂ | C₂₄H₂₂O₄[3] |

| Molecular Weight | 286.32 g/mol | 374.43 g/mol [3] |

| Appearance | White to off-white solid | White solid[3] |

| Melting Point | 208-211 °C | 101-105 °C |

| Optical Rotation | [α]D²⁰ +34° (c=1, THF) | [α]D²⁰ +92° (c=1, Chloroform) |

Synthetic Methodologies

The protection of BINOL as its bis(methoxymethyl) ether can be effectively achieved using two primary methods, differing in the choice of base. The selection of the appropriate method may depend on the scale of the reaction, the availability of reagents, and the desired reaction kinetics.

Method 1: Using a Strong Base (Sodium Hydride)

This protocol employs sodium hydride (NaH), a strong base, to deprotonate the hydroxyl groups of BINOL, forming the corresponding alkoxide which then reacts with MOM-Cl.

Under a nitrogen atmosphere, (R)-BINOL (5.72 g, 20 mmol) is added to a suspension of sodium hydride (2.40 g, 100 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (40 ml) at 0 °C with stirring.[2] The resulting solution is stirred at 0 °C for an additional 10 minutes. Chloromethyl methyl ether (3.65 ml, 48 mmol) is then added slowly to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for 4 hours.[2] The reaction is then carefully quenched, followed by standard aqueous work-up procedures including washing and drying of the organic layers. The solvent is subsequently removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

| Reagent | Molar Eq. | Molarity/Concentration | Volume/Mass |

| (R)-BINOL | 1.0 | - | 5.72 g |

| Sodium Hydride (60%) | 5.0 | - | 2.40 g |

| Chloromethyl methyl ether | 2.4 | - | 3.65 mL |

| Anhydrous THF | - | - | 40 mL |

Method 2: Using a Weaker Base (N,N-Diisopropylethylamine)

This alternative procedure utilizes N,N-diisopropylethylamine (DIPEA), a non-nucleophilic amine base, which is often preferred for its milder reaction conditions and easier handling compared to sodium hydride.

To a solution of (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol) in anhydrous dichloromethane (66 mL) in a three-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, is added N,N-diisopropylethylamine (26.1 mL, 150 mmol) via syringe.[4] The resulting suspension is cooled in an ice-water bath. A solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL) is added dropwise to the stirred reaction mixture over 30 minutes.[4] Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 19 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is then poured into deionized water (200 mL) and extracted with dichloromethane. The combined organic layers are washed successively with 1 M aqueous HCl and 5% aqueous NaHCO₃, and then dried over anhydrous sodium sulfate.[4] After filtration, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield the desired product.[4]

| Reagent | Molar Eq. | Molarity/Concentration | Volume/Mass |

| (R)-BINOL | 1.0 | - | 12.1 g |

| N,N-Diisopropylethylamine | 3.55 | - | 26.1 mL |

| Chloromethyl methyl ether | 3.76 | - | 12.1 mL |

| Anhydrous Dichloromethane | - | - | 81 mL (total) |

Reaction Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of this compound.

Caption: Workflow for MOM protection of BINOL using NaH.

Caption: Workflow for MOM protection of BINOL using DIPEA.

References

An In-depth Technical Guide to the Methoxymethyl (MOM) Protection of (R)-BINOL

This guide provides a comprehensive overview of the experimental procedures for the methoxymethyl (MOM) protection of (R)-1,1'-bi-2-naphthol ((R)-BINOL), a critical transformation in asymmetric synthesis. The MOM ether is a widely utilized protecting group for hydroxyl functionalities due to its stability across a range of reaction conditions and its facile cleavage under acidic conditions.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow.

I. Introduction to MOM Protection

The methoxymethyl (MOM) group serves to shield the hydroxyl groups of (R)-BINOL, preventing their interference in subsequent chemical transformations.[1] This protection is typically achieved by reacting (R)-BINOL with a methoxymethylating agent, such as chloromethyl methyl ether (MOMCl), in the presence of a base.[2][3] The choice of base and solvent can influence the reaction's efficiency and is a key consideration in the experimental design. Common bases include sodium hydride (NaH), a strong, non-nucleophilic base, and N,N-diisopropylethylamine (DIPEA), a weaker organic base.[1][4]

II. Experimental Protocols

Two primary methods for the MOM protection of (R)-BINOL are detailed below, employing different base and solvent systems.

Method 1: Sodium Hydride in Tetrahydrofuran

This protocol is a widely cited and effective method for the MOM protection of (R)-BINOL.[2][5]

Procedure:

-

To a suspension of sodium hydride (5.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add (R)-BINOL (1.0 eq) with stirring.[2][5]

-

Stir the resulting solution at 0 °C for an additional 10-15 minutes.[2][5]

-

Slowly add chloromethyl methyl ether (MOMCl) (2.4-2.5 eq) to the reaction mixture.[2][5]

-

Allow the mixture to warm to room temperature and stir for 4-5 hours.[2][5]

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the crude product by recrystallization or column chromatography.[5]

Method 2: N,N-Diisopropylethylamine in Dichloromethane

This method utilizes a milder organic base and is a suitable alternative to the use of sodium hydride.[4]

Procedure:

-

In an oven-dried, three-neck round-bottom flask equipped with a stir bar, charge (R)-BINOL (1.0 eq), N,N-diisopropylethylamine (DIPEA) (4.0 eq), and dichloromethane (DCM) under an argon atmosphere.[4]

-

Cool the resulting suspension to 0 °C.[4]

-

Add freshly distilled chloromethyl methyl ether (MOMCl) (3.0 eq) dropwise over 10 minutes.[4]

-

Optionally, add sodium iodide (NaI) (0.5 eq) to the reaction solution.[4]

-

Allow the resulting mixture to warm to 25 °C and stir for 16 hours.[4]

-

After the reaction is complete, quench with a saturated ammonium chloride solution.[4]

-

Separate the layers and extract the aqueous layer with DCM.[4]

-

Combine the organic phases, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[4]

-

Purify the crude product by silica gel flash chromatography.[4]

III. Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Parameter | Method 1: NaH/THF[2][5] | Method 2: DIPEA/DCM[4] |

| (R)-BINOL (eq) | 1.0 | 1.0 |

| Base (eq) | NaH (5.0) | DIPEA (4.0) |

| Methoxymethylating Agent (eq) | MOMCl (2.4-2.5) | MOMCl (3.0) |

| Solvent | Anhydrous THF | Dichloromethane (DCM) |

| Temperature (°C) | 0 to Room Temperature | 0 to 25 |

| Reaction Time (h) | 4-5 | 16 |

| Yield | Not explicitly stated | 92% (for a similar alcohol)[4] |

IV. Experimental Workflow and Signaling Pathway

The logical flow of the experimental procedure for the MOM protection of (R)-BINOL is depicted in the following diagram.

Caption: Workflow for the MOM-protection of (R)-BINOL.

V. Safety Considerations

Chloromethyl methyl ether (MOMCl) is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Sodium hydride is a flammable solid and reacts violently with water; it should be handled under an inert atmosphere.

References

- 1. adichemistry.com [adichemistry.com]

- 2. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105669389B - A kind of BINOL derivatives and its preparation method and application - Google Patents [patents.google.com]

An In-depth Technical Guide to the 1H NMR Characterization of MOM-protected BINOL

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of Methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). The protection of the hydroxyl groups of BINOL is a critical step in the synthesis of various chiral ligands and catalysts utilized in asymmetric synthesis, a cornerstone of modern drug development. Accurate characterization of these protected intermediates by 1H NMR is paramount for ensuring reaction success and purity of subsequent compounds.

Data Presentation: 1H NMR Spectral Data

The following table summarizes the key 1H NMR spectral data for MOM-protected BINOL and a representative derivative. The data is presented to facilitate easy comparison and interpretation.

| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

| (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | CDCl₃ | 7.95-7.93 | d | 9.6 | Ar-H |

| 7.87-7.85 | d | 8.4 | Ar-H | ||

| 7.58-7.56 | d | 9.6 | Ar-H | ||

| 7.35-7.31 | m | Ar-H | |||

| 7.23-7.14 | m | Ar-H | |||

| 5.08-4.96 | q | 6.8 | O-CH₂-O | ||

| 3.13 | s | O-CH₃ | |||

| 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl [1] | CDCl₃ | 7.95 | d | 9.2 | Ar-H |

| 7.86 | d | 8.0 | Ar-H | ||

| 7.80 | d | 8.8 | Ar-H | ||

| 7.57 | d | 8.8 | Ar-H | ||

| 7.12–7.36 | m | Ar-H | |||

| 5.12 | d | 7.2 | O-CH₂-O | ||

| 5.01 | d | 6.8 | O-CH₂-O | ||

| 4.64 | d | 5.6 | O-CH₂-O | ||

| 4.55 | d | 5.6 | O-CH₂-O | ||

| 3.16 | s | O-CH₃ | |||

| 2.89 | s | O-CH₃ | |||

| 2.58 | s | Ar-CH₃ |

Experimental Protocols

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl[2][3]

A detailed and reliable protocol for the synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is crucial for obtaining high-quality material for NMR analysis.

Materials:

-

(R)-1,1'-bi-2-naphthol ((R)-BINOL)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Chloromethyl methyl ether (MOM-Cl)

-

Anhydrous dichloromethane

-

N,N-Diisopropylethylamine

-

Deionized water

-

Chloroform

-

Petroleum ether

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (4.0 eq) is prepared in anhydrous THF at 0 °C in a three-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel.[2]

-

A solution of (R)-BINOL (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension over 20 minutes. The mixture is stirred for an additional 30 minutes at 0 °C.[3]

-

Chloromethyl methyl ether (4.0 eq) is then added dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.[3]

-

The reaction mixture is allowed to warm to room temperature and stirred for 4-19 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[2][4]

-

Upon completion, the reaction is carefully quenched by the slow addition of deionized water.

-

The aqueous layer is extracted three times with chloroform or dichloromethane.[3]

-

The combined organic layers are washed sequentially with 1 M HCl and 5% NaHCO₃ aqueous solutions, followed by drying over anhydrous Na₂SO₄.[4]

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent to yield the pure (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.[3]

1H NMR Spectroscopy

A standardized protocol for acquiring 1H NMR spectra is essential for data reproducibility and accuracy.

Instrumentation and Sample Preparation:

-

NMR Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the complex aromatic region of the BINOL scaffold.

-

Solvent: Deuterated chloroform (CDCl₃) is the most common solvent for this class of compounds. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified MOM-protected BINOL in about 0.6-0.7 mL of CDCl₃.

-

The solution is transferred to a clean, dry 5 mm NMR tube.

-

For quantitative analysis, a known amount of an internal standard can be added.

-

Data Acquisition Parameters:

The following are typical acquisition parameters for a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5x the longest T1) is necessary.

-

Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

Data Processing:

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of MOM-protected BINOL.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide on the 13C NMR Data of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE. Included are the reported chemical shifts, a comprehensive experimental protocol for the synthesis of the compound, and a logical workflow for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.

13C NMR Data

The 13C NMR spectrum of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl was recorded in deuterated chloroform (CDCl₃) on a 126 MHz spectrometer. The observed chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Assignment (Tentative) |

| 152.7 | C-O (Ar-O-CH₂) |

| 134.1 | Quaternary Naphthyl Carbon |

| 129.9 | Naphthyl CH |

| 129.4 | Naphthyl CH |

| 127.9 | Naphthyl CH |

| 126.3 | Naphthyl CH |

| 125.6 | Naphthyl CH |

| 124.1 | Quaternary Naphthyl Carbon |

| 121.4 | Quaternary Naphthyl Carbon |

| 117.3 | Naphthyl CH |

| 95.2 | O-CH₂-O |

| 55.8 | O-CH₃ |

Note: The assignments are tentative and based on typical chemical shifts for similar structures. For definitive assignments, 2D NMR experiments such as HSQC and HMBC would be required.

Experimental Protocols

The following protocol for the synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

(R)-1,1'-bi-2-naphthol

-

Anhydrous dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

A 300-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube.

-

(R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol) is added to the flask.[1]

-

Anhydrous dichloromethane (66 mL) is added, and the resulting suspension is cooled in an ice water bath.[1]

-

N,N-Diisopropylethylamine (26.1 mL, 150 mmol) is added via syringe.[1]

-

A solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL) is added dropwise over 30 minutes.[1]

-

The reaction mixture is allowed to warm to room temperature and stirred for 19 hours.[1]

-

The reaction is quenched by pouring the mixture into deionized water (200 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).[1]

-

The combined organic layers are washed with 1 M HCl (100 mL) and 5% NaHCO₃ (100 mL), then dried over anhydrous Na₂SO₄.[1]

-

The solvent is removed under reduced pressure.

-

The crude product is recrystallized from a 4:1 mixture of hexane and ethyl acetate to yield the pure product.[1]

NMR Sample Preparation:

A sample of the purified (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is dissolved in deuterated chloroform (CDCl₃) for 13C NMR analysis.

Workflow and Process Visualization

The following diagrams illustrate the synthesis and analysis workflow for this compound.

References

In-Depth Technical Guide to the Physical Properties of MOM-Protected Binaphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methoxymethyl (MOM)-protected 1,1'-bi-2-naphthol (BINOL). This widely used protecting group strategy is crucial in multi-step organic syntheses, particularly in the development of chiral ligands and pharmaceutical intermediates. This document compiles essential data on the physical characteristics, synthesis, and spectroscopic properties of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl to support its effective application in research and development.

Core Physical Properties

MOM-protected BINOL is a white to light yellow crystalline solid at room temperature. The introduction of the MOM groups significantly alters the physical properties of the parent BINOL molecule, rendering it more soluble in a wider range of organic solvents and modifying its melting point.

Quantitative Physical Data

The following table summarizes the key physical properties of the enantiomers of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

| Property | (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl |

| Molecular Formula | C₂₄H₂₂O₄ | C₂₄H₂₂O₄ |

| Molecular Weight | 374.43 g/mol | 374.43 g/mol |

| Melting Point | 101-105 °C[1] | 100-104 °C[2] |

| Optical Rotation | [α]₂₀/D +92° (c = 1 in chloroform)[1] | [α] -85° (c = 0.22 in chloroform)[3] |

| Boiling Point | 477.8 ± 45.0 °C (Predicted)[3] | 477.8 ± 45.0 °C (Predicted) |

| Density | 1.182 ± 0.06 g/cm³ (Predicted) | 1.182 ± 0.06 g/cm³ (Predicted)[4] |

| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder |

Note: Predicted values are calculated based on computational models and may differ from experimental values.

Experimental Protocols

The following section details a standard laboratory procedure for the synthesis of (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

This procedure involves the protection of the hydroxyl groups of (R)-BINOL using chloromethyl methyl ether in the presence of a non-nucleophilic base.

Materials:

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

5% aqueous Sodium bicarbonate (NaHCO₃)

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a suspension of (R)-BINOL (1.0 eq) in anhydrous dichloromethane, add N,N-diisopropylethylamine (3.5 eq) at 0 °C under an inert atmosphere.

-

Slowly add chloromethyl methyl ether (3.8 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for approximately 19 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

-

Upon completion, quench the reaction by pouring the mixture into deionized water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl and 5% aqueous NaHCO₃.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of hexane and ethyl acetate to yield the desired product as a solid.[5]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

The following NMR data is for a 3-methyl substituted derivative, 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl, in CDCl₃. The presence of the MOM protecting groups is characterized by signals for the methoxy (OCH₃) and methylene (OCH₂O) protons and carbons.

-

¹H NMR (400 MHz, CDCl₃): δ 2.58 (s, 3H, CH₃), 2.89 (s, 3H, OCH₃), 3.16 (s, 3H, OCH₃), 4.55 (d, J=5.6 Hz, 1H, OCH₂O), 4.64 (d, J=5.6 Hz, 1H, OCH₂O), 5.01 (d, J=6.8 Hz, 1H, OCH₂O), 5.12 (d, J=7.2 Hz, 1H, OCH₂O), 7.12–7.36 (m, 6H, ArH), 7.57 (d, J=8.8 Hz, 1H, ArH), 7.80 (d, J=8.8 Hz, 2H, ArH), 7.86 (d, J=8.0 Hz, 1H, ArH), 7.95 (d, J=9.2 Hz, 1H, ArH).

-

¹³C NMR (100 MHz, CDCl₃): δ 17.9 (CH₃), 55.9 (OCH₃), 56.5 (OCH₃), 95.0 (OCH₂O), 98.7 (OCH₂O), 116.7, 121.2, 124.1, 124.8, 125.1, 125.3, 125.7, 125.7, 126.6, 127.1, 127.8, 129.5, 129.7, 131.1, 131.6, 132.8, 134.1, 152.8, 153.1 (ArC).

Infrared (IR) Spectroscopy:

An experimental IR spectrum for MOM-protected binaphthol is not widely published. However, the expected characteristic peaks would include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, from MOM group): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

-

C-O stretching (ether, from MOM group and aryl ether): A strong, broad band in the region of ~1250-1000 cm⁻¹

Visualizations

Experimental Workflow for the Synthesis of MOM-Protected Binaphthol

Caption: Workflow for the synthesis of MOM-protected binaphthol.

References

- 1. (R)-(+)-2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 173831-50-0 [sigmaaldrich.com]

- 2. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. cris.unibo.it [cris.unibo.it]

- 5. orgsyn.org [orgsyn.org]

Stability of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene, commonly referred to as MOM-protected BINOL, is a crucial intermediate in the synthesis of a wide array of chiral ligands and auxiliaries used in asymmetric catalysis. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionalities of 1,1'-bi-2-naphthol (BINOL), allowing for selective modifications at other positions of the binaphthyl scaffold. The stability of this protecting group, particularly under acidic conditions, is a critical parameter that dictates its utility in multi-step synthetic sequences. This technical guide provides an in-depth analysis of the stability of this compound under various acidic conditions, summarizing key quantitative data and detailing experimental protocols for its cleavage.

Core Concepts: The Nature of the MOM Protecting Group

The methoxymethyl (MOM) group is an acetal-type protecting group for alcohols. Its stability profile is characterized by its resilience in neutral to strongly basic media and its lability under acidic conditions.[1] The cleavage of the MOM ether proceeds via an acid-catalyzed hydrolysis mechanism. Protonation of one of the ether oxygen atoms initiates the process, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of the free alcohol. This cation is subsequently quenched by water or other nucleophiles in the reaction mixture to yield formaldehyde and methanol as byproducts.[2][3]

Quantitative Data on Deprotection of MOM-Protected BINOL

While a direct comparative kinetic study on the acid-catalyzed deprotection of this compound is not extensively documented in the literature, various effective protocols have been reported. The efficiency of the deprotection is influenced by the choice of acid, solvent, temperature, and reaction time. The following table summarizes quantitative data from different methods for the deprotection of MOM-protected aromatic compounds, including a specific example for BINOL.

| Entry | Substrate | Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | Aromatic MOM Ether | TMSOTf, 2,2'-bipyridyl | CH₃CN | RT | 15 min | 91 | [3] |

| 2 | di-MOM ether of BINOL | ZnBr₂, n-PrSH | CH₂Cl₂ | RT | 7 min | 95 | |

| 3 | General Aromatic MOM Ether | p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | [3] |

| 4 | General MOM Ether | Dichloromethane (DCM) / Trifluoroacetic Acid (TFA) (15:1) | DCM/TFA | 25 | 12 h | High | [2] |

| 5 | MOM-protected BINOL derivative | aq. HCl | THF/Methanol | Heating | - | - | [4][5] |

Note: "High" yield indicates that the original publication reported a high yield without specifying the exact percentage. The deprotection using aqueous HCl is a commonly cited method, though specific quantitative data for the parent this compound was not found in the immediate search results.

Experimental Protocols

Detailed methodologies for the acidic cleavage of the MOM groups from this compound are crucial for reproducible results. Below are protocols derived from literature for common acidic deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[2]

-

Preparation: Dissolve this compound (1.0 eq.) in a 15:1 (v/v) mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) at room temperature (25 °C).

-

Reaction: Stir the resulting solution at 25 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically around 12 hours).

-

Work-up: Dilute the reaction mixture with DCM. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1,1'-bi-2-naphthol. Further purification can be achieved by column chromatography or recrystallization if necessary.

Protocol 2: Deprotection using Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl[3]

-

Preparation: To a solution of the this compound (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, add trimethylsilyl triflate (TMSOTf, 1.0 mmol) dropwise.

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the disappearance of the starting material by TLC (typically rapid for aromatic MOM ethers).

-

Work-up: Upon completion, add water to the reaction mixture to hydrolyze the intermediate silyl ether.

-

Extraction and Purification: Perform a standard aqueous work-up, followed by extraction with an organic solvent, drying, and concentration. Purify the crude product by column chromatography.

Protocol 3: Deprotection using p-Toluenesulfonic Acid (pTSA)[3]

-

Preparation: In a mortar, add the this compound (1.0 eq.) and p-toluenesulfonic acid (pTSA).

-

Reaction: Triturate the mixture for 5 minutes and then let it stand at room temperature for 30 minutes.

-

Work-up: Add cold water (4 °C) to the mixture. The pTSA, methanol, and formaldehyde byproducts will dissolve.

-

Isolation: Collect the precipitated 1,1'-bi-2-naphthol by filtration and wash with cold water.

Visualizations

Signaling Pathways and Experimental Workflows

To further clarify the processes involved in the acidic deprotection of this compound, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Caption: Mechanism of Acid-Catalyzed MOM Deprotection.

Caption: General Experimental Workflow for Acidic Deprotection.

Conclusion

The stability of this compound is significantly reduced under acidic conditions, allowing for its effective conversion to 1,1'-bi-2-naphthol. The choice of the acidic reagent and reaction conditions can be tailored to the specific requirements of a synthetic route, offering a range of options from mild to more forcing conditions. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in drug development, enabling informed decisions on the use and cleavage of this important protecting group in complex molecular syntheses. Careful monitoring and optimization of the reaction conditions are recommended to ensure high yields and purity of the desired deprotected product.

References

The Strategic Role of MOM-Protected BINOL in the Synthesis of Advanced Chiral Ligands: A Technical Guide

Introduction

1,1'-Bi-2-naphthol (BINOL) is a cornerstone in the field of asymmetric catalysis. Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it an exceptionally effective chiral scaffold for a vast array of enantioselective transformations.[1][2] However, the direct, regioselective functionalization of the BINOL backbone is often challenging due to the acidic protons of its two hydroxyl groups. To unlock the full potential of the BINOL framework, chemists rely on protecting group strategies. Among these, the use of the methoxymethyl (MOM) ether has emerged as a particularly powerful and versatile approach.

This technical guide provides an in-depth exploration of the critical role of MOM-protected BINOL as a key intermediate in the synthesis of sophisticated chiral ligands. We will detail the synthetic protocols, present quantitative data, and illustrate the logical workflows for creating highly tailored ligands for use by researchers, scientists, and professionals in drug development.

Core Principle: The Necessity of Hydroxyl Protection

The primary function of the MOM group in BINOL chemistry is to temporarily mask the reactive hydroxyl groups. This protection is indispensable for two main reasons:

-

Enabling Regioselective Functionalization: The acidic nature of the BINOL hydroxyls interferes with many organometallic reagents (e.g., organolithiums) that are essential for C-C bond formation. By converting the hydroxyls into MOM ethers, these positions are rendered inert, allowing for precise and regioselective modifications at other sites on the naphthyl rings, primarily the 3,3' and 6,6' positions.[3][4][5]

-

Preventing Unwanted Side Reactions: Protection prevents the BINOL hydroxyls from acting as nucleophiles or participating in undesired acid-base chemistry during subsequent synthetic steps, thereby improving reaction yields and simplifying purification.

Synthesis of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (MOM-Protected BINOL)

The first crucial step is the protection of the BINOL hydroxyls. This is typically achieved by treating BINOL with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base.

Experimental Protocol: MOM Protection of (R)-BINOL

-

Materials: (R)-BINOL, sodium hydride (NaH, 60% dispersion in mineral oil), methoxymethyl chloride (MOM-Cl), anhydrous tetrahydrofuran (THF), anhydrous dimethylformamide (DMF).

-

Procedure:

-

To a suspension of NaH (4.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of (R)-BINOL (1.0 equivalent) in anhydrous THF is added dropwise.[6]

-

The mixture is stirred at 0 °C for 30 minutes.

-

MOM-Cl (2.5 to 3.0 equivalents) is then added slowly to the reaction mixture at 0 °C.[6]

-

The reaction is allowed to warm to room temperature and stirred for 5-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

-

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - BINOL as a chiral element in mechanically interlocked molecules [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl (CAS 173831-50-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl, a key chiral building block in modern organic and medicinal chemistry.

Core Properties and Specifications

(R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is a colorless, solid organic compound valued for its axial chirality. This feature makes it an essential precursor in the synthesis of a wide range of enantiomerically pure ligands and catalysts. Its primary role is as a protected derivative of (R)-BINOL, allowing for regioselective functionalization at other positions of the binaphthyl backbone.[1][2]

Chemical and Physical Properties

The fundamental properties of the compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value |

| CAS Number | 173831-50-0 |

| Molecular Formula | C₂₄H₂₂O₄ |

| Molecular Weight | 374.43 g/mol [3] |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 100-105 °C[3][4] |

| Optical Rotation | [α]²⁰/D +92° to +95° (c=1 in CHCl₃)[3][4] |

| Solubility | Soluble in Toluene and Chloroform[5] |

Crystallographic Data

Detailed structural analysis by X-ray crystallography provides insight into the molecule's three-dimensional conformation. The asymmetric unit contains two independent molecules where the naphthalene ring systems adopt a transoid arrangement.[6] The dihedral angles between the naphthalene ring systems are 83.0 (1)° and 89.0 (1)°.[6]

| Crystallographic Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.8608 (13) Åb = 12.6158 (14) Åc = 29.419 (3) Å |

| Volume | 4030.9 (8) ų |

| Z | 8 |

Synthesis and Derivatization

The compound serves as a critical intermediate for the preparation of various 3,3'-substituted BINOL derivatives.[5] The methoxymethyl (MOM) ether groups protect the hydroxyl functionalities of BINOL, enabling selective modifications at other positions.

Synthesis of (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

The standard synthesis involves the protection of (R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) using chloromethyl methyl ether in the presence of a base.[6]

Experimental Protocol: Synthesis

-

Preparation: To a suspension of sodium hydride (NaH, 4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), a solution of (R)-BINOL (1 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

Reaction: The mixture is stirred for 10-20 minutes at 0 °C. Chloromethyl methyl ether (2.4 equivalents) is then added slowly to the reaction mixture.

-

Incubation: The reaction is allowed to warm to room temperature and stirred for approximately 4-5 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate or chloroform.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) to yield the pure compound.[5][6]

Caption: Synthetic workflow for the preparation of the title compound.

Role in Asymmetric Synthesis

The primary utility of CAS 173831-50-0 is as a precursor to more complex chiral ligands. The protected binaphthyl backbone allows for ortho-lithiation and subsequent reaction with various electrophiles to introduce substituents at the 3 and 3' positions.[1][5] These modified BINOL derivatives are then deprotected and used to create highly effective catalysts for a multitude of asymmetric reactions, which are crucial in drug development for producing single-enantiomer therapeutics.[7][8]

Caption: Logical pathway from precursor to application in asymmetric catalysis.

Experimental Protocol: General Asymmetric Hydrogenation

This protocol is a representative example of how a ligand derived from CAS 173831-50-0 would be used.

-

Ligand Synthesis: Synthesize the desired 3,3'-substituted BINOL derivative from CAS 173831-50-0 and deprotect it to yield the chiral ligand.

-

Catalyst Pre-formation (in-situ): In an inert atmosphere glovebox, a Schlenk flask is charged with a metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the chiral BINOL-derived ligand (1.1 mol%). Anhydrous, degassed solvent (e.g., toluene or DCM) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Hydrogenation: The catalyst solution is transferred to an autoclave containing the prochiral substrate (1 equivalent). The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level (e.g., 20-50 bar H₂).

-

Reaction: The reaction is stirred at a controlled temperature (e.g., 25-60 °C) for a specified time (e.g., 12-24 hours).

-

Analysis: After carefully venting the excess hydrogen, the reaction mixture is analyzed by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product.

Relevance in Drug Development and Biological Systems

While (R)-(+)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl is not known to possess intrinsic biological activity, its derivatives are of immense importance to drug discovery and development. The broader class of BINOL derivatives has been shown to exhibit various biological activities, including antibacterial and antitumor properties.[8]

The primary contribution of this compound is enabling the efficient, enantioselective synthesis of complex chiral molecules. Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. Catalysts derived from CAS 173831-50-0 are instrumental in producing these single-enantiomer drugs with high purity.[7]

Caption: Pathway from synthetic precursor to biological application.

Safety and Handling

Users must consult the Safety Data Sheet (SDS) before handling this compound.

-

Hazard Codes: Xi (Irritant), N (Dangerous for the environment).[5]

-

Hazard Statements: May cause long-lasting harmful effects to aquatic life. Causes serious eye damage.[3][4]

-

Precautionary Statements: Avoid release to the environment. Wear protective gloves, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes.

-

Storage: Store at room temperature in an inert atmosphere.[5]

-

Personal Protective Equipment (PPE): Use of a dust mask, eye shields, and gloves is recommended.[3]

References

- 1. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (R)-(+)-2,2′-ビス(メトキシメトキシ)-1,1′-ビナフタレン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl | 173831-50-0 | TCI EUROPE N.V. [tcichemicals.com]

- 5. (R)-(+)-2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHYL CAS#: 173831-50-0 [amp.chemicalbook.com]

- 6. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Atropisomerism in MOM-Protected BINOL: A Technical Guide

Introduction:

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality arising from restricted rotation around the C1-C1' bond.[1] This phenomenon, known as atropisomerism, gives rise to stable, non-interconverting enantiomers (R)- and (S)-BINOL.[1] The high rotational barrier, approximately 37.8 to 40 kcal/mol, ensures their configurational stability under normal conditions.[2][3][4] However, protecting the hydroxyl groups of BINOL, for instance with a methoxymethyl (MOM) ether, can influence its properties and reactivity, making a thorough understanding of MOM-protected BINOL's atropisomerism crucial for its application in catalysis and materials science.[1][2]

The MOM protecting group is introduced to enhance the stability of the BINOL scaffold, particularly under basic conditions, and to allow for further functionalization, often at the 3 and 3' positions through ortho-lithiation.[1][5][6] This guide provides an in-depth analysis of the atropisomerism of MOM-protected BINOL, covering its synthesis, stability, and the experimental protocols relevant to its use.

Rotational Barrier and Stability

The inherent chirality of BINOL is due to a significant energy barrier to rotation around the pivotal C1-C1' bond.[1] Protection of the hydroxyl groups as MOM ethers further enhances the rotational stability of the binaphthyl backbone.[1][2] While the free hydroxyl groups in BINOL can participate in interactions that might lower the rotational barrier under certain (e.g., strongly acidic or basic) conditions, the MOM ethers provide a more inert and sterically demanding environment.[2]

| Compound | Rotational Energy Barrier (kcal/mol) | Conditions |

| BINOL | 37.8 | Heating in diphenyl ether solution at 220 °C[1][2] |

| BINOL | ~40 | Neutral form[3][4] |

| Macrocyclic crown ether derivative of BINOL | No racemization observed | Heating at 208 °C in diethylene glycol for 6 h[1][2] |

| BINOL-like atropisomeric chiral nanographene | 35 | DFT calculations and HPLC-based thermal isomerization[7] |

Table 1: Rotational Energy Barriers of BINOL and its Derivatives. This table summarizes the energetic barrier to racemization for BINOL and related compounds, highlighting the high stability of its atropisomers.

The stability of the MOM protecting group itself is a critical factor. While generally robust, MOM ethers are known to be labile under acidic conditions.[8][9] Care must be taken during reactions and workups to avoid premature deprotection, which can be inadvertently caused by trace amounts of acid.[8] For instance, silica gel used in chromatography can be sufficiently acidic to cleave the MOM group.[8]

Synthesis and Functionalization of MOM-Protected BINOL

The synthesis of MOM-protected BINOL is a foundational step for many applications. It typically involves the reaction of BINOL with methoxymethyl chloride (MOMCl) in the presence of a base.

Experimental Protocol: MOM Protection of BINOL

This procedure outlines the synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Materials:

-

(S)-BINOL (or racemic BINOL)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methoxymethyl chloride (MOMCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Toluene

-

n-hexane

Procedure: [10]

-

Under a nitrogen atmosphere, add (S)-BINOL (6.0 g, 21 mmol) to a suspension of NaH (3.4 g, 84 mmol) in anhydrous THF (60 ml) at 0°C with stirring.

-

Stir the resulting solution for 15 minutes at 0°C.

-

Slowly add methoxymethyl chloride (4.0 ml, 53 mmol) to the mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl (50 ml).

-

Extract the aqueous layer with ethyl acetate (2 x 50 ml).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of toluene and n-hexane to yield 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl.

Logical Workflow for MOM Protection of BINOL

Caption: Workflow for the synthesis of MOM-protected BINOL.

Functionalization via Ortho-lithiation

A key advantage of MOM-protected BINOL is its ability to undergo directed ortho-lithiation at the 3 and 3' positions.[1][5][6] This allows for the introduction of a wide range of substituents, leading to novel ligands and catalysts with tailored steric and electronic properties.[10]

Signaling Pathway for Ortho-lithiation and Substitution

Caption: Reaction pathway for the functionalization of MOM-protected BINOL.

Chiral Resolution

While enantiomerically pure BINOL is commercially available, resolution methods are essential for accessing both enantiomers and for separating racemic mixtures of functionalized BINOL derivatives.[11] Classical resolution often involves the formation of diastereomeric salts or co-crystals with a chiral resolving agent.[11] For instance, N-benzylcinchonidinium chloride can be used to selectively crystallize the (R)-BINOL enantiomer.[11]

Experimental Workflow for Chiral Resolution of BINOL

Caption: General workflow for the chiral resolution of BINOL.

Conclusion

The MOM protection of BINOL is a vital strategy that enhances its stability and opens avenues for diverse functionalization, particularly through ortho-lithiation. The resulting MOM-protected BINOL derivatives retain the high configurational stability inherent to the BINOL scaffold, a critical feature for their successful application in asymmetric catalysis and the development of novel chiral materials. A thorough understanding of the synthesis, stability, and reactivity of MOM-protected BINOL, as detailed in this guide, is essential for researchers and professionals working in the field of drug development and materials science. The provided protocols and workflows offer a practical foundation for the effective utilization of this important class of chiral compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BINOL-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. MOM Ethers [organic-chemistry.org]

- 10. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Solubility of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE, a key intermediate in the synthesis of chiral ligands and other auxiliaries for asymmetric synthesis. Due to a lack of formally published quantitative solubility studies, this document focuses on qualitative solubility data derived from synthesis and purification procedures found in the scientific literature.

Core Compound Information

-

Compound Name: this compound

-

Synonyms: MOM-protected BINOL, 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl

-

Molecular Formula: C₂₄H₂₂O₄

-

Molecular Weight: 374.43 g/mol

-

Appearance: Crystalline powder or solid[1]

-

Melting Point: 92-96 °C or 101-105 °C depending on the enantiomer and purity[2][3]

Solubility Profile

| Organic Solvent | Solubility | Context/Evidence |

| Tetrahydrofuran (THF) | Soluble | Used as the primary reaction solvent for the synthesis of the compound from (R)-BINOL, indicating good solubility.[4][5] |

| Dichloromethane (CH₂Cl₂) | Soluble | Used as a co-solvent in a recrystallization mixture with hexane, suggesting good solubility. |

| Chloroform (CHCl₃) | Soluble | A solution of 1% in chloroform has been used for optical activity measurements, confirming solubility to at least this concentration.[2] |

| Toluene | Soluble | Used as a solvent for recrystallization in a mixture with n-hexane, indicating solubility, particularly at elevated temperatures.[5] |

| n-Hexane | Sparingly Soluble / Insoluble | Used as an anti-solvent in recrystallization procedures with toluene and dichloromethane, indicating low solubility, especially at room temperature.[5] |

Experimental Protocols

The qualitative solubility information is derived from the following experimental protocols for the synthesis and purification of this compound.

1. Synthesis of this compound

This procedure outlines the synthesis of the title compound from (R)-BINOL.

-

Reaction Setup: Under a nitrogen atmosphere, (R)-BINOL (5.72 g, 20 mmol) is added to a suspension of sodium hydride (NaH, 2.40 g, 100 mmol) in 40 mL of anhydrous tetrahydrofuran (THF) at 273 K (0 °C) with stirring.

-

Reaction Execution: The resulting solution is stirred at 273 K for 10 minutes. Methoxymethyl chloride (3.65 mL, 48 mmol) is then slowly added to the mixture.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.

-

Workup: Following the reaction, standard procedures for quenching, washing, and drying the organic layers are performed. The solvent is then removed.[4]

2. Purification by Recrystallization

Two common recrystallization methods are reported, which provide insight into the compound's solubility.

-

Method A: Toluene/n-Hexane System: The crude product is recrystallized from a mixture of toluene and n-hexane.[5] This implies that the compound is soluble in hot toluene and less soluble in the cold toluene/n-hexane mixture.

-

Method B: Hexane/Dichloromethane System: The crude solid is dissolved in a 4:1 mixture of hexane and dichloromethane with heating.[6] The solution is then cooled to induce crystallization. This indicates good solubility in the heated solvent mixture and lower solubility upon cooling.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Signaling Pathways

There is no information available in the current scientific literature to suggest that this compound is directly involved in any biological signaling pathways. Its primary application is as a precursor in the synthesis of chiral ligands for asymmetric catalysis.

Conclusion

While quantitative solubility data for this compound is not currently available, a qualitative understanding of its solubility in common organic solvents can be established from documented synthesis and purification procedures. The compound exhibits good solubility in tetrahydrofuran, dichloromethane, and chloroform, and is soluble in toluene, particularly at elevated temperatures. It has low solubility in n-hexane, which is utilized as an anti-solvent for recrystallization. For researchers and professionals in drug development and chemical synthesis, this information is critical for reaction setup, product purification, and formulation development. Further quantitative studies would be beneficial to provide more precise solubility parameters.

References

- 1. (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. (R)-(+)-2,2 -Bis(methoxymethoxy)-1,1 -binaphthalene 97 173831-50-0 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,2′-Bis(methoxymethoxy)-3-methyl-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

Methodological & Application

Application Notes and Protocols: Regioselective ortho-Lithiation of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically active 1,1'-bi-2-naphthol (BINOL) and its derivatives are fundamental chiral ligands and catalysts in asymmetric synthesis.[1] The functionalization of the BINOL scaffold is crucial for tuning its steric and electronic properties, thereby influencing the outcome of chiral transformations. Directed ortho-lithiation is a powerful strategy for the regioselective introduction of a wide array of functional groups at the 3 and 3,3'-positions of the BINOL core.[2][3] This protocol details the ortho-lithiation of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (MOM-protected BINOL), a versatile intermediate that allows for the synthesis of various 3,3'-disubstituted BINOL derivatives.[2][4] The methoxymethyl (MOM) ether groups at the 2,2'-positions act as effective directing groups for the lithiation process.[2][5]

Reaction Principle

The underlying principle of this protocol is the directed ortho-metalation (DoM). The methoxymethoxy (MOM) groups at the 2 and 2' positions of the binaphthalene scaffold coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination brings the strong base in close proximity to the protons at the ortho positions (3 and 3'), facilitating their abstraction and leading to the formation of a dilithiated intermediate.[5][6][7] This intermediate can then be quenched with a variety of electrophiles to introduce new substituents at these positions with high regioselectivity.[2][3]

Caption: General reaction pathway for the ortho-lithiation of BINOL-MOM.

Experimental Protocols

This section provides detailed protocols for the preparation of the starting material, this compound, and its subsequent ortho-lithiation and reaction with an electrophile.

Protocol 1: Synthesis of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

This procedure is adapted from a literature method.[1][8]

Materials:

-

(R)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOMCl)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Calcium chloride drying tube

-

Syringes

-

Ice water bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

To a 300-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a CaCl₂ drying tube, add (R)-1,1'-bi-2-naphthol (12.1 g, 42.3 mmol).

-

Add anhydrous dichloromethane (66 mL) to the flask via syringe and begin stirring.

-

Cool the resulting suspension in an ice water bath.

-

Add N,N-diisopropylethylamine (26.1 mL, 150 mmol) via syringe over 1 minute.

-

In the dropping funnel, prepare a solution of chloromethyl methyl ether (12.1 mL, 159 mmol) in anhydrous dichloromethane (15 mL).

-

Add the MOMCl solution dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 19 hours.

-

Pour the reaction mixture into deionized water (200 mL) in a separatory funnel.

-

Rinse the reaction flask with dichloromethane (100 mL) and add the washings to the separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic layers and wash with 1 M HCl (100 mL), followed by 5% NaHCO₃ (100 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a 4:1 mixture of hexane and ethyl acetate to yield (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene as yellow crystals.

Expected Yield: Approximately 86%.[8]

Protocol 2: ortho-Lithiation and Iodination of (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

This protocol describes a general procedure for the ortho-lithiation followed by quenching with iodine as an electrophile.

Materials:

-

(R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or a flame-dried, two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (e.g., 1.0 g, 2.67 mmol).

-

Add anhydrous THF (20 mL) via syringe and stir to dissolve the starting material.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (2.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of iodine (2.5 equivalents) in anhydrous THF.

-

Slowly add the iodine solution to the lithiated species at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ solution until the color of iodine disappears, followed by brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis and ortho-lithiation of BINOL-MOM.

Quantitative Data

The success of the ortho-lithiation reaction is highly dependent on the electrophile used. The following table summarizes representative examples of 3,3'-disubstituted BINOL derivatives synthesized via this protocol.

| Electrophile | Product | Yield (%) | Reference |

| I₂ | 3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | ~80% | [8] |

| Me₃SiCl | 3,3'-Bis(trimethylsilyl)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | High | General Procedure |

| DMF | 3,3'-Diformyl-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | Moderate | General Procedure |

| B(OMe)₃ | 3,3'-Bis(boronic acid)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | Good | General Procedure |

Note: Yields are highly dependent on reaction conditions and purification methods. The yields for general procedures are qualitative estimates based on the robustness of the reaction.

Safety and Handling

-

Organolithium reagents such as n-BuLi are extremely pyrophoric and react violently with water. Handle them under an inert atmosphere using proper syringe techniques.

-

Chloromethyl methyl ether (MOMCl) is a carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Anhydrous solvents are essential for the success of the lithiation reaction. Ensure all solvents are properly dried before use.

-

Low-temperature reactions require careful monitoring to maintain the desired temperature.

Conclusion

The directed ortho-lithiation of this compound is a reliable and versatile method for the synthesis of a wide range of 3,3'-disubstituted BINOL derivatives.[4][9] The MOM protecting group can be readily removed under acidic conditions to yield the corresponding functionalized BINOLs, which are valuable ligands and catalysts in asymmetric synthesis. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving high yields and selectivities.

References

- 1. (R)-2,2′-Bis(methoxymethoxy)-1,1′-binaphthyl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alfachemic.com [alfachemic.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. uwindsor.ca [uwindsor.ca]

- 8. orgsyn.org [orgsyn.org]

- 9. 错误页 [amp.chemicalbook.com]

Application Notes and Protocols for the Synthesis of 3,3'-Disubstituted BINOL Derivatives Using MOM Protection

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of 3,3'-disubstituted 1,1'-bi-2-naphthol (BINOL) derivatives, a critical class of compounds in asymmetric catalysis and materials science. The described methodology utilizes methoxymethyl (MOM) ether protection to facilitate regioselective functionalization at the 3 and 3' positions through directed ortho-lithiation.

Introduction

1,1'-Bi-2-naphthol (BINOL) and its derivatives are privileged chiral scaffolds extensively used in the development of asymmetric catalysts, chiral recognition agents, and advanced materials. The strategic placement of substituents at the 3 and 3' positions of the BINOL core is a powerful method to fine-tune the steric and electronic properties of these molecules, thereby enhancing their performance in various applications.

A robust and widely adopted strategy for the synthesis of 3,3'-disubstituted BINOLs involves the use of a directing group to facilitate regioselective metalation. The methoxymethyl (MOM) ether is an ideal protecting group for the hydroxyl moieties of BINOL. It is stable under the basic conditions required for lithiation and effectively directs the deprotonation to the adjacent 3 and 3' positions. Subsequent quenching of the resulting dianion with a wide range of electrophiles allows for the introduction of diverse functionalities. This is followed by a straightforward deprotection step to yield the desired 3,3'-disubstituted BINOL derivative.

This application note provides detailed experimental protocols for the key steps of this synthetic sequence: MOM protection of BINOL, directed ortho-lithiation and electrophilic quench, and MOM deprotection.

Data Presentation

The following tables summarize quantitative data for the key steps in the synthesis of 3,3'-disubstituted BINOL derivatives.

Table 1: MOM Protection of BINOL

| Entry | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | NaH | THF | 5 | >95 | [1] |

| 2 | DIPEA | DCM | 16 | High | [2] |

| 3 | Dry K₂CO₃ | Not Specified | Not Specified | High | [3] |

Table 2: Synthesis of 3,3'-Disubstituted BINOL-OMOM Derivatives via ortho-Lithiation

| Entry | Electrophile (E) | Product (3,3'-Substituent) | Solvent | Yield (%) | Reference |

| 1 | I₂ | Iodo | Et₂O | 71 | [3] |

| 2 | Br₂ | Bromo | Pentane | 90 | [3] |

| 3 | C₂Cl₆ | Chloro | Not Specified | 95 | [3] |

| 4 | D₂O | Deuterio | Not Specified | 93 | [3] |

| 5 | CH₃I | Methyl | THF | 70 | [1] |

Table 3: Deprotection of MOM-Protected BINOL Derivatives

| Entry | Reagent | Solvent | Reaction Time | Yield (%) | Reference |

| 1 | Concentrated HCl | Methanol | 15 min (Heating) | High | [4] |

| 2 | TFA/DCM (1:15) | DCM | 12 h | High | [2] |

| 3 | ZnBr₂/n-PrSH | CH₂Cl₂ | 7 min | 95 |

Experimental Protocols

Protocol 1: Methoxymethyl (MOM) Protection of BINOL

This protocol describes the formation of 2,2'-bis(methoxymethoxy)-1,1'-binaphthyl (BINOL-OMOM).

Materials:

-

(R)- or (S)-BINOL

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)

-

Methoxymethyl chloride (MOMCl)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Ice bath

Procedure using NaH:

-

Under a nitrogen or argon atmosphere, add (R)- or (S)-BINOL (1.0 eq.) to a round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous THF to dissolve the BINOL.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (4.0 eq.) portion-wise to the stirred solution.

-

Stir the suspension at 0 °C for 15 minutes.

-

Slowly add methoxymethyl chloride (2.5 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/n-hexane mixture.[1]

Procedure using DIPEA:

-